3-Methoxy-2-(propan-2-yloxy)propan-1-amine
Description
3-Methoxy-2-(propan-2-yloxy)propan-1-amine is a tertiary amine featuring a propane backbone substituted with methoxy and isopropyloxy groups at the 3- and 2-positions, respectively. This compound’s unique substitution pattern confers distinct physicochemical properties, including moderate lipophilicity and steric bulk, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
3-methoxy-2-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-6(2)10-7(4-8)5-9-3/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
HGNIPHCDHSFQHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CN)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(propan-2-yloxy)propan-1-amine typically involves the reaction of 3-chloro-2-(propan-2-yloxy)propan-1-amine with methanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by a methoxy group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(propan-2-yloxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
3-Methoxy-2-(propan-2-yloxy)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(propan-2-yloxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects on Activity
- Ether vs. Aromatic Groups: The methoxy and isopropyloxy groups in the target compound may enhance solubility compared to aromatic analogs like OX03771 (styrylphenoxy) or D01 (naphthyloxy), which exhibit higher lipophilicity and stronger receptor binding due to π-π interactions .
- Amine Substitution: Dimethylamino groups in OX03771 and D01 contribute to their potency as enzyme inhibitors, whereas the primary amine in the target compound might reduce affinity but improve metabolic stability .
- Regiochemistry : Ortho-substituted analogs (e.g., OX03394 in ) lose activity entirely, highlighting the importance of substituent positioning. The target compound’s adjacent ether groups may create a steric environment favorable for specific targets .
Biological Activity
Overview
3-Methoxy-2-(propan-2-yloxy)propan-1-amine, also known as a derivative of ethan-1-amine, is an organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the molecular formula C12H19NO2, characterized by a methoxy group and a propan-2-yloxy group attached to a phenyl ring. This structural configuration is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanism can vary depending on the biological context, but it generally involves modulation of biochemical pathways linked to inflammation and cellular signaling.
In Vitro Studies
Recent studies have highlighted the compound's potential in medicinal chemistry. For instance, it has been investigated for its role as a pharmaceutical intermediate and its therapeutic effects in various disease models. The compound's interaction with peroxisome proliferator-activated receptor alpha (PPARα) has been particularly noted for its anti-inflammatory properties, which may be beneficial in treating conditions such as diabetic retinopathy and age-related macular degeneration .
Case Studies
- Diabetic Retinopathy Model : In a study involving animal models of diabetic retinopathy, this compound demonstrated significant efficacy in reducing retinal inflammation and vascular leakage. The compound was administered systemically, showing good bioavailability and survival through metabolic processes without observable toxicity .
- Carbonic Anhydrase Inhibition : Another investigation focused on the compound's inhibitory effects on carbonic anhydrase II (CA-II), an enzyme involved in various physiological processes. The results indicated moderate inhibition potential with IC50 values ranging from 13.8 to 35.7 µM, suggesting that structural modifications could enhance its inhibitory activity .
Data Table: Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
